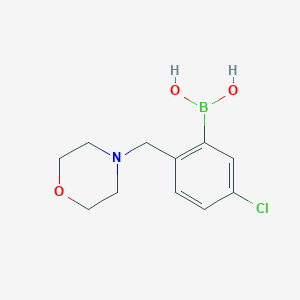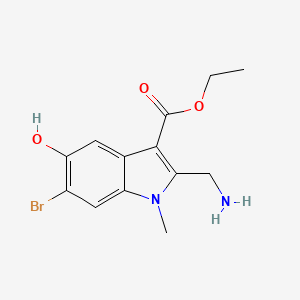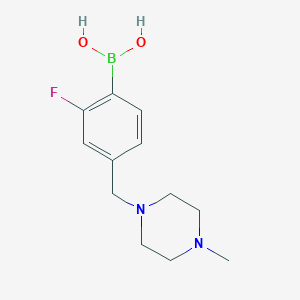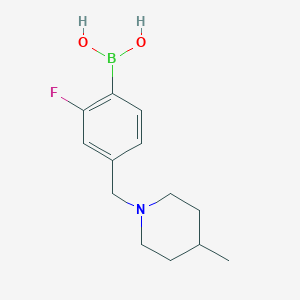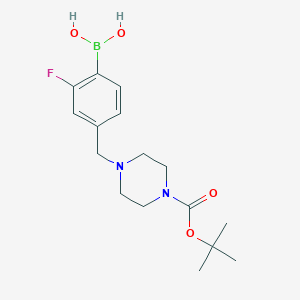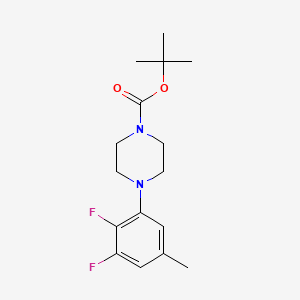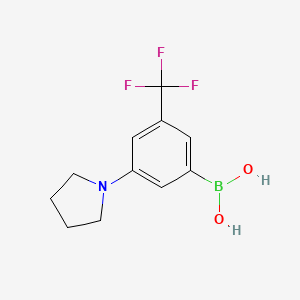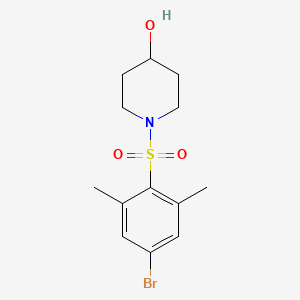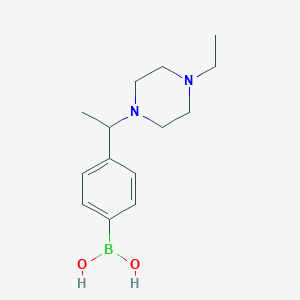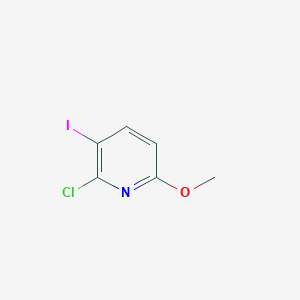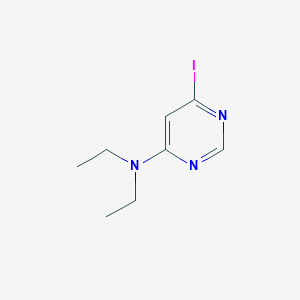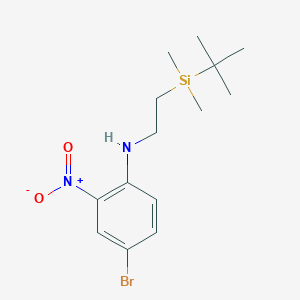
4-bromo-N-(2-(tert-butyldimethylsilyl)ethyl)-2-nitroaniline
Overview
Description
4-bromo-N-(2-(tert-butyldimethylsilyl)ethyl)-2-nitroaniline is an organic compound that features a bromine atom, a nitro group, and a tert-butyldimethylsilyl-protected ethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-(tert-butyldimethylsilyl)ethyl)-2-nitroaniline typically involves multiple stepsThe tert-butyldimethylsilyl (TBDMS) protection is then introduced to the ethyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors for bromination and nitration steps to enhance safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-(tert-butyldimethylsilyl)ethyl)-2-nitroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield the free ethyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Deprotection: Acidic conditions using reagents like tetrabutylammonium fluoride (TBAF).
Major Products
Substitution: Various substituted anilines depending on the nucleophile used.
Reduction: 4-bromo-N-(2-(tert-butyldimethylsilyl)ethyl)-2-aminoaniline.
Deprotection: 4-bromo-N-(2-hydroxyethyl)-2-nitroaniline.
Scientific Research Applications
4-bromo-N-(2-(tert-butyldimethylsilyl)ethyl)-2-nitroaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action for 4-bromo-N-(2-(tert-butyldimethylsilyl)ethyl)-2-nitroaniline largely depends on its chemical reactivity. The bromine and nitro groups can participate in various reactions, influencing the compound’s behavior in different environments. The tert-butyldimethylsilyl group serves as a protective group, preventing unwanted reactions at the ethyl position until it is selectively removed .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-(tert-butyldimethylsilyl)oxy)ethyl)benzenesulfonamide
- 4-bromo-N-(2-(tert-butyldimethylsilyl)oxy)ethyl)benzenesulfonamide
Uniqueness
4-bromo-N-(2-(tert-butyldimethylsilyl)ethyl)-2-nitroaniline is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications. The presence of both a bromine atom and a nitro group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-N-[2-[tert-butyl(dimethyl)silyl]ethyl]-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrN2O2Si/c1-14(2,3)20(4,5)9-8-16-12-7-6-11(15)10-13(12)17(18)19/h6-7,10,16H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNHJDILRSZIJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)CCNC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrN2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701144096 | |
| Record name | Benzenamine, 4-bromo-N-[2-[(1,1-dimethylethyl)dimethylsilyl]ethyl]-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701144096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704067-38-8 | |
| Record name | Benzenamine, 4-bromo-N-[2-[(1,1-dimethylethyl)dimethylsilyl]ethyl]-2-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-bromo-N-[2-[(1,1-dimethylethyl)dimethylsilyl]ethyl]-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701144096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


